molecular formula C12H16ClNO2 B13020767 Ethyl 2-(4-amino-3-chlorophenyl)butanoate

Ethyl 2-(4-amino-3-chlorophenyl)butanoate

Cat. No.: B13020767
M. Wt: 241.71 g/mol
InChI Key: RNXCMVDEMPCLKH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3-chlorophenyl)butanoate ( 31796-77-7) is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71 g/mol . This ester features both an amino group and a chlorophenyl ring in its structure, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Its molecular scaffold is of significant interest for the exploration of novel pharmacologically active compounds. The presence of the electron-donating amino group and the electron-withdrawing chloro substituent on the aromatic ring creates a unique chemical environment that can be utilized in the design and development of new molecular entities. As a building block, it may be used in the synthesis of more complex molecules for screening as potential therapeutic agents. Researchers can employ this compound in various cross-coupling reactions, amide formations, and other transformations typical of aryl halides and amines. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Key Identifiers: CAS Number: 31796-77-7 . Molecular Formula: C12H16ClNO2 . SMILES: CCC(C1=CC=C(N)C(Cl)=C1)C(OCC)=O .

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl 2-(4-amino-3-chlorophenyl)butanoate

InChI

InChI=1S/C12H16ClNO2/c1-3-9(12(15)16-4-2)8-5-6-11(14)10(13)7-8/h5-7,9H,3-4,14H2,1-2H3

InChI Key

RNXCMVDEMPCLKH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)N)Cl)C(=O)OCC

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

Synthetic Routes

Route A: Esterification and Aromatic Substitution
  • Synthesis of ethyl 2-(4-nitro-3-chlorophenyl)butanoate:
    • Starting from 4-nitro-3-chlorobenzaldehyde, a condensation with ethyl acetoacetate or ethyl butanoate derivatives is performed under basic conditions (e.g., sodium ethoxide) to form the nitro-substituted ester intermediate.
  • Reduction of Nitro Group to Amino Group:
    • The nitro group is reduced to an amino group using catalytic hydrogenation (e.g., hydrazine hydrate with nickel catalyst in ethanol) or chemical reducing agents such as sodium dithionite or iron/HCl systems.
  • Purification:
    • The product is purified by recrystallization or chromatography to yield Ethyl 2-(4-amino-3-chlorophenyl)butanoate with high purity.
Route B: Direct Amination of Chlorinated Phenyl Butanoate

Biocatalytic Reduction (Emerging Method)

  • Recent advances include enzymatic reduction of keto or nitro intermediates using biocatalysts such as keto reductase and glucose dehydrogenase with NADPH cofactor recycling, providing mild reaction conditions and high stereoselectivity.
  • Example: Reduction of ethyl 4-chloro-3-oxobutanoate to ethyl 4-chloro-3-hydroxybutanoate as an intermediate step, which can be further transformed chemically to the target compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent Yield (%) Notes
Condensation (aldehyde + ester) Sodium ethoxide or base catalyst 25–60 Ethanol or DMF 70–85 Control pH to avoid side reactions
Nitro group reduction Hydrazine hydrate + Ni catalyst or H2/Pd-C 40–80 Ethanol 90–97 Hydrogenation preferred for selectivity
Amination (if separate step) Ammonia or amine source 50–80 DMF or dioxane 80–90 Requires inert atmosphere
Biocatalytic reduction Keto reductase, glucose dehydrogenase, NADPH 28–33 Aqueous buffer 85–90 Mild, environmentally friendly

Research Findings and Analytical Data

  • Yield and Purity: Optimized hydrogenation of nitro intermediates yields amino esters with >95% purity and yields up to 97%.
  • Stereochemistry: The butanoate side chain can exhibit chirality; enzymatic methods offer stereoselective synthesis.
  • Reaction Time: Typical reaction times range from 1 hour (hydrogenation) to 6–10 hours (biocatalytic steps).
  • Solvent Effects: Polar aprotic solvents like DMF improve nucleophilic substitution efficiency; ethanol is preferred for hydrogenation due to solubility and safety.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Disadvantages Typical Yield (%)
Chemical Reduction Nitro ester reduction by hydrogenation High yield, well-established Requires metal catalysts, H2 gas 90–97
Nucleophilic Substitution Amination of chloronitro intermediates Direct amination possible Harsh conditions, side reactions 80–90
Biocatalytic Reduction Enzymatic reduction of keto intermediates Mild conditions, stereoselective Requires enzyme availability 85–90

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-amino-3-chlorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-amino-3-chlorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-amino-3-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group may undergo hydrolysis to release the active acid form. The chlorine atom can influence the compound’s lipophilicity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on esters with analogous substituents or functional groups, leveraging data from available evidence.

Volatility and Retention Behavior

Ethyl esters with varying substituents exhibit distinct volatility profiles, as observed in gas chromatography (GC) analyses (Table 1, ):

Compound Name Volatility Trend (Retention Order) Key Substituents
Ethyl 2-(4-amino-3-chlorophenyl)butanoate* Likely low volatility Aromatic amine, Cl, butanoate
Ethyl crotonate (peak 3) High volatility (early elution) α,β-unsaturated ester
Ethyl isovalerate (peak 5) Moderate volatility Branched alkyl chain
Ethyl octanoate (peak 21) Low volatility (late elution) Long alkyl chain

*Inference based on structural analogs: The presence of a bulky aromatic substituent (4-amino-3-chlorophenyl) in this compound likely reduces volatility compared to simpler esters like ethyl crotonate or ethyl isovalerate. This aligns with trends observed for ethyl octanoate, which retains longer in GC due to its long alkyl chain .

Reactivity and Stability

  • Ethyl 4-chloro-3-hydroxybutanoate (): This compound contains a chlorine atom and a hydroxyl group, making it more polar and reactive than this compound. In contrast, the amino group in this compound introduces basicity and nucleophilic reactivity .
  • Ethyl tiglate (peak 6) (): An α,β-unsaturated ester with conjugated double bonds, this compound is prone to Michael addition reactions. This compound, lacking such conjugation, would exhibit different reactivity, favoring aromatic substitution or amine-mediated transformations.

Research Findings and Limitations

  • Key Trend : Bulky or polar substituents (e.g., aromatic amines, chlorine) reduce volatility and increase chemical stability but may elevate toxicity risks.
  • Data Gaps: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structural analogs, necessitating further studies on its synthesis, stability, and bioactivity.

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